Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate
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Overview
Description
Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate typically involves the condensation of 2-aminobenzoic acid with 2,4-thiazolidinedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones or benzoates.
Scientific Research Applications
Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The thiazolidine ring plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with similar thiazolidine rings, known for their antidiabetic properties.
Benzoate Esters: Compounds with similar ester functionalities, used in various chemical and pharmaceutical applications.
Uniqueness
Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate is unique due to its combined structural features of thiazolidine and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-16(21)12-9-5-6-10-13(12)18-14-15(20)19(17(22)24-14)11-7-3-2-4-8-11/h2-10,14,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUPLGGSJRJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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